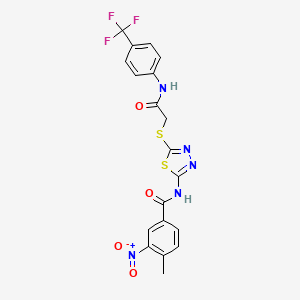

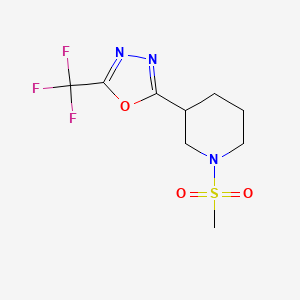

![molecular formula C21H17NO2 B2839579 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 862652-44-6](/img/structure/B2839579.png)

1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities . Another compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .Molecular Structure Analysis

The molecular structure of related compounds can be determined using various techniques. For example, the structure of the new compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides involves a series of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For example, the compound ethyl 2-(naphthalen-1-yloxy)acetate has a molecular weight of 230.26 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are significant in the synthesis of pharmaceutically active compounds and indole alkaloids . They play a vital role as precursors for the synthesis of various heterocyclic derivatives .

Antioxidant Activity

Indole derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, have shown antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antibiotic Activity

Indole derivatives have shown antibiotic activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in the development of new antibiotics.

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in cancer treatment.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of microbial infections.

Functionalization of Polymers

The incorporation of 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde facilitates the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in similar applications for the functionalization of polymers.

Safety and Hazards

The safety and hazards of these compounds can vary. For example, the compound N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The safety data sheet for a related compound, 2-Naphthol, indicates that it is a flammable solid and suspected of causing cancer .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Cytochrome P450 (CYP) 71B6 is shown to efficiently convert indole-3-acetonitrile into ICHO and ICOOH . This suggests that 1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde might be involved in similar biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKSQHKDPAXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)